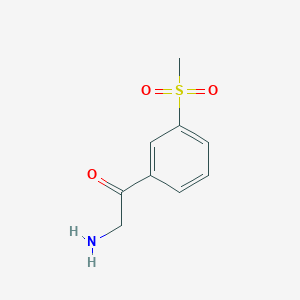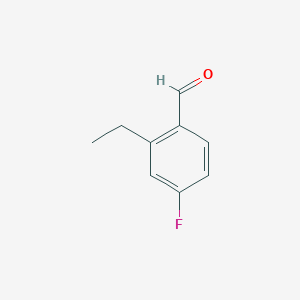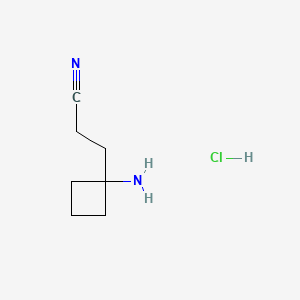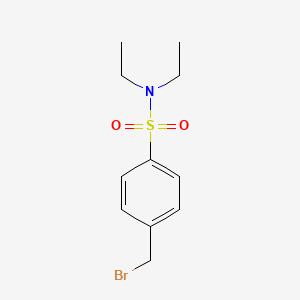
1-(Tert-butylsulfonyl)-4-chlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butylsulfonyl)-4-chlorobutane is an organic compound characterized by the presence of a tert-butylsulfonyl group and a chlorine atom attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butylsulfonyl)-4-chlorobutane typically involves the reaction of 4-chlorobutanol with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-chlorobutanol+tert-butylsulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tert-butylsulfonyl)-4-chlorobutane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Sulfone derivatives.
Reduction: Hydrocarbons without the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butylsulfonyl)-4-chlorobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1-(tert-butylsulfonyl)-4-chlorobutane in chemical reactions involves the electrophilic nature of the sulfonyl group and the nucleophilic substitution at the chlorine atom. The sulfonyl group can stabilize transition states and intermediates, facilitating various transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
1-(Tert-butylsulfonyl)-4-bromobutane: Similar structure but with a bromine atom instead of chlorine.
1-(Tert-butylsulfonyl)-4-iodobutane: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions.
1-(Tert-butylsulfonyl)-4-fluorobutane: Fluorine atom provides different reactivity and stability.
Uniqueness: 1-(Tert-butylsulfonyl)-4-chlorobutane is unique due to the balance of reactivity and stability provided by the chlorine atom and the sulfonyl group. This makes it a versatile intermediate in various chemical syntheses.
Eigenschaften
Molekularformel |
C8H17ClO2S |
|---|---|
Molekulargewicht |
212.74 g/mol |
IUPAC-Name |
1-tert-butylsulfonyl-4-chlorobutane |
InChI |
InChI=1S/C8H17ClO2S/c1-8(2,3)12(10,11)7-5-4-6-9/h4-7H2,1-3H3 |
InChI-Schlüssel |
LOQGYCGXQSKASB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)





![2-{1-[(Tert-butoxy)carbonyl]azepan-2-yl}acetic acid](/img/structure/B13573049.png)

![3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B13573062.png)
![Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13573068.png)
![3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573074.png)

![{[2-(5-chloro-1-methyl-1H-indole-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]methyl}dimethylamine](/img/structure/B13573084.png)
